molecular formula C10H13N3O3 B1423283 3-(2,2-Dimethylpropanamido)pyrazine-2-carboxylic acid CAS No. 1354954-55-4

3-(2,2-Dimethylpropanamido)pyrazine-2-carboxylic acid

Cat. No.: B1423283
CAS No.: 1354954-55-4
M. Wt: 223.23 g/mol
InChI Key: WSUOGFUQNXALMM-UHFFFAOYSA-N
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Description

“3-(2,2-Dimethylpropanamido)pyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 . It is also known as DMAPA-PC. This compound is in the form of a powder and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13N3O3/c1-10(2,3)9(16)13-7-6(8(14)15)11-4-5-12-7/h4-5H,1-3H3,(H,14,15)(H,12,13,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Synthesis and Reactivity

Pyrazine derivatives, including 3-(2,2-Dimethylpropanamido)pyrazine-2-carboxylic acid, are involved in various chemical syntheses and reactions. For example, they are used in the preparation of monocarbamoyl- and monocarboxyhydrazide derivatives starting from pyrazine dicarboxylic acids. This process involves transformations like oxidation and Hofmann degradation, highlighting the reactivity and versatility of these compounds in synthetic chemistry (Schut, Mager, & Berends, 2010).

Molecular Adducts and Coordination Chemistry

Pyrazine derivatives play a significant role in forming molecular adducts and complexes. Studies have shown that these compounds can form adducts with carboxylic acids, leading to structures with unique hydrogen bonding and network structures, which are of interest in the field of crystallography and materials science (Smith, Lynch, Byriel, & Kennard, 1995). Additionally, pyrazine-2,3-dicarboxylic acid derivatives have been used to synthesize novel monodentate complexes with copper, demonstrating their potential in coordination chemistry (Yeşilel, Mutlu, & Büyükgüngör, 2008).

Film-Forming Properties

Pyrazine derivatives have also been studied for their film-forming properties. For instance, compounds synthesized from pyrazine carboxylic acids have been investigated for their ability to form films, which could have applications in materials science and coatings technology (Zhao Xiu-tai, 1992).

Cytotoxicity and Computational Studies

In the field of medicinal chemistry, substituted amides of pyrazine-2-carboxylic acids have been studied for their cytotoxic activities. Computational studies using quantum mechanical methods have been conducted to understand their molecular properties and potential biological activities (Hosseini et al., 2013).

Crystal Structure Analysis

Finally, pyrazine derivatives have been a subject of interest in the study of crystal structures. Research on pyrazinic acid, a closely related compound, has contributed to understanding molecular packing, hydrogen bonding, and crystal engineering strategies (Vishweshwar, Nangia, & Lynch, 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

3-(2,2-dimethylpropanoylamino)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-10(2,3)9(16)13-7-6(8(14)15)11-4-5-12-7/h4-5H,1-3H3,(H,14,15)(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUOGFUQNXALMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=CN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,2-Dimethylpropanamido)pyrazine-2-carboxylic acid

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